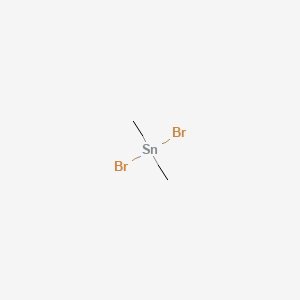

Dimethyltin dibromide

説明

Dimethyltin dibromide, also known as dibromodimethyltin, is an organotin compound with the chemical formula (CH₃)₂SnBr₂. It is a colorless to pale yellow solid that is used in various chemical reactions and industrial applications. This compound is part of the broader class of organotin compounds, which are known for their versatility and utility in different fields.

準備方法

Synthetic Routes and Reaction Conditions

Dimethyltin dibromide can be synthesized through the reaction of dimethyltin dichloride with hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Another method involves the direct reaction of methyl bromide with metallic tin in the presence of a catalyst, such as methanol and magnesium, at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound often involves the direct synthesis route due to its simplicity and cost-effectiveness. The reaction between methyl bromide and tin is conducted in a continuous feed system under high pressure to maximize yield and purity .

化学反応の分析

Exchange Reactions with Amides

Dimethyltin dibromide undergoes ligand exchange with dimethyltin bis(diethylamide) (Me₂Sn(NEt₂)₂), forming mixed halide-amide intermediates:

These intermediates are unstable but stabilize as carbon disulfide (CS₂) adducts (e.g., Me₂SnBr(NEt₂)·CS₂) .

Table 1: Exchange Reactions of Me₂SnBr₂

| Reactants | Conditions | Products | Key Observations |

|---|---|---|---|

| Me₂SnBr₂ + Me₂Sn(NEt₂)₂ | Room temperature | Me₂SnBr(NEt₂) + Me₂SnBr(NEt₂) | Unstable without CS₂ stabilization |

| Me₂SnBr(NEt₂) + CS₂ | 0°C, 1 hr | Me₂SnBr(NEt₂)·CS₂ | Crystalline solid; NMR-confirmed |

Reactions with Siloxanes

Me₂SnBr₂ interacts with siloxanes via electrostatic Sn–O coordination. With trimethylethoxysilane (Me₃SiOEt), it forms a [4 + 2]-coordinated adduct:

X-ray diffraction reveals distorted octahedral geometry at tin, with Sn–O distances of 2.853–2.946 Å .

Table 2: Siloxane Coordination Reactions

| Siloxane | Product Structure | Sn–O Distance (Å) | Method of Characterization |

|---|---|---|---|

| Me₃SiOEt | [Me₂SnBr₂(Me₃SiOEt)] | 2.853–2.946 | X-ray, ¹¹⁹Sn NMR |

| Me₃SiOSiMe₃ (HMDSO) | [Me₂SnBr₂(Me₃SiOSiMe₃)] | 2.891–3.012 | DFT calculations, ²⁹Si NMR |

Reactions with 2,2’-Bipyridyl

Me₂SnBr₂ reacts with 2,2’-bipyridyl (bipy) to form a complex, releasing trimethyltin chloride (Me₃SnCl) and cyclotristannazane derivatives:

This reaction highlights its role in generating cyclostannazanes under mild conditions .

Adduct Formation with Halides

Me₂SnBr₂ forms stable adducts with halides, such as tetraphenylphosphonium bromide (TPPB):

The adducts exhibit enhanced thermal stability and distinct ¹¹⁹Sn NMR shifts (δ ≈ −200 ppm) .

Key Research Findings

-

Coordination Flexibility : Me₂SnBr₂ adopts [4 + 2] coordination in siloxane adducts, confirmed by X-ray and DFT studies .

-

Ligand Exchange Dynamics : Rapid equilibration with amides enables synthetic routes to mixed-ligand tin species .

-

Toxicity Considerations : Organotin bromides exhibit higher acute toxicity (oral LD₅₀: 50–100 mg/kg in rodents) compared to chlorides .

科学的研究の応用

Scientific Research Applications

Dimethyltin dibromide has been utilized in several scientific domains:

1. Chemistry:

- Reagent in Organic Synthesis: It acts as a catalyst in numerous organic reactions, facilitating the formation of various carbon-based compounds.

- Polymer Production: It is used in the synthesis of polyvinyl chloride (PVC) stabilizers and polyurethanes, enhancing their durability and resistance to degradation .

2. Biology:

- Biochemical Research: this compound has been studied for its interactions with biomolecules. It influences cell signaling pathways and can induce oxidative stress, which may affect cellular metabolism and gene expression.

- Proteomics: The compound is employed in proteomics research to analyze protein interactions and functions .

3. Medicine:

- Potential Therapeutic Uses: Research indicates that this compound may have cytotoxic properties that could be harnessed in cancer treatment. Its ability to inhibit specific metalloproteins suggests potential as a therapeutic agent .

Case Study 1: Acute Organotin Poisoning

A notable case reported neurological manifestations in a worker exposed to dimethyltin during tank cleaning operations. Symptoms included disorientation, hallucinations, and decreased memory function. The patient experienced acute renal failure and metabolic acidosis but showed improvement following chelation therapy with British-anti-Lewisite (BAL) . This case highlights the importance of workplace safety measures when handling organotin compounds.

Case Study 2: Biochemical Mechanisms

Research has demonstrated that this compound can inhibit enzyme activity by binding to active sites on metalloproteins. This interaction can lead to significant biochemical changes within cells, including alterations in signaling pathways related to cell growth and differentiation .

作用機序

The mechanism of action of dimethyltin dibromide involves its interaction with cellular components, particularly proteins and nucleic acids. It can form covalent bonds with these biomolecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes, leading to cytotoxic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA replication and protein synthesis .

類似化合物との比較

Similar Compounds

Dimethyltin dichloride: Similar in structure but with chlorine atoms instead of bromine.

Trimethyltin chloride: Contains three methyl groups and one chlorine atom.

Tributyltin chloride: Contains three butyl groups and one chlorine atom.

Uniqueness

Dimethyltin dibromide is unique due to its specific reactivity and applications. The presence of bromine atoms makes it more reactive in certain substitution reactions compared to its chloride counterparts. Additionally, its use in industrial applications, particularly in PVC stabilization and polymer synthesis, highlights its versatility and importance .

生物活性

Dimethyltin dibromide, with the chemical formula , is an organotin compound that has garnered attention for its potential biological activities. This compound is primarily used in industrial applications, but recent research has highlighted its interactions with biological systems, particularly in the context of toxicity and therapeutic potential.

This compound interacts with various biomolecules, influencing cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. Notably, exposure to this compound can induce oxidative stress, impacting the Wnt signaling pathway and cytoskeletal development. Its molecular mechanism involves binding to enzymes and proteins, which can inhibit or activate their functions. For instance, it can inhibit certain metalloproteins by blocking their active sites.

Cellular Effects

Research indicates that this compound exhibits cytotoxic properties that may be leveraged in cancer treatment. Studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for its use . The compound's effects on various cell types have been documented, revealing significant alterations in cellular functions upon exposure.

Toxicological Profile

This compound is associated with various toxic effects. In animal studies, inhalation exposure led to significant pathological changes in the kidneys and respiratory system . Symptoms of exposure include neurological deficits such as memory loss and disorientation, which have been reported in occupational settings where workers were exposed to organotin vapors .

Case Studies

- Occupational Exposure : A study involving workers exposed to a mixture of dimethyltin and trimethyltin chloride revealed severe neurological effects, including memory loss and confusion, persisting for years after exposure ceased .

- Animal Studies : Inhalation of this compound resulted in significant renal damage in mice, with necropsies showing degenerative changes in kidney structures after repeated exposures .

Research Applications

This compound has potential applications across various fields:

- Chemistry : Used as a reagent in organic synthesis and catalysis.

- Biology : Investigated for its interactions with biomolecules and potential therapeutic uses.

- Medicine : Explored as a candidate for developing new anticancer agents due to its cytotoxic properties.

- Industry : Employed in the production of stabilizers for polyvinyl chloride (PVC) and as a catalyst in polymer synthesis .

Data Table: Summary of Biological Effects

特性

IUPAC Name |

dibromo(dimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.2BrH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHQOGRRQASQAR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Br2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182036 | |

| Record name | Stannane, dibromodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2767-47-7 | |

| Record name | Dibromodimethylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, dibromodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dibromodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromo(dimethyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。